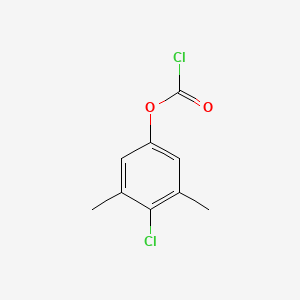

4-Chloro-3,5-dimethylphenyl chloroformate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8Cl2O2 |

|---|---|

Molecular Weight |

219.06 g/mol |

IUPAC Name |

(4-chloro-3,5-dimethylphenyl) carbonochloridate |

InChI |

InChI=1S/C9H8Cl2O2/c1-5-3-7(13-9(11)12)4-6(2)8(5)10/h3-4H,1-2H3 |

InChI Key |

RNDBLOKPOSHYHF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OC(=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Structure and Stability of Sterically Hindered Phenyl Chloroformates

The following technical guide details the structure, stability, and synthetic utility of sterically hindered phenyl chloroformates.

Technical Guide for Process Chemists and Drug Developers

Executive Summary: The "Goldilocks" Zone of Reactivity

Phenyl chloroformates (

Sterically hindered phenyl chloroformates —specifically those with 2,6-disubstitution (e.g., 2,6-dimethyl, 2,6-di-tert-butyl)—occupy a "Goldilocks" zone. They retain sufficient electrophilicity to react with specific nucleophiles (amines, alcohols) under catalyzed conditions but possess enhanced hydrolytic stability that permits easier handling and purification. This guide analyzes the structural origins of this stability and provides validated protocols for their synthesis and application.

Structural Dynamics & Steric Shielding

The stability of hindered phenyl chloroformates is governed by the ortho-effect . Unlike electronic deactivation (e.g., p-nitro), which destabilizes the molecule towards hydrolysis by making the carbonyl more electrophilic, steric bulk mechanically blocks the trajectory of incoming nucleophiles.

The Bürgi-Dunitz Trajectory Blockade

Nucleophilic attack on the carbonyl carbon requires an approach angle of approximately 107° (the Bürgi-Dunitz trajectory). In 2,6-disubstituted systems, the ortho-alkyl groups occupy the space required for this approach, significantly raising the activation energy (

Table 1: Comparative Steric Parameters and Relative Hydrolysis Rates

Data derived from Taft Steric Parameter (

| Substituent Pattern | Taft Steric Parameter ( | Relative Hydrolysis Rate ( | Half-Life ( |

| Unsubstituted (H) | 0.00 | 1.0 (Reference) | ~10-20 min |

| 2-Methyl | -1.24 | ~0.2 | ~1-2 hours |

| 2,6-Dimethyl | -2.48 (Est.) | < 0.01 | > 24 hours |

| 2,6-Di-tert-butyl | < -4.0 | Negligible | Days/Weeks |

Technical Insight: The 2,6-di-tert-butyl derivative is so hindered that it resists attack by water almost entirely under neutral conditions, requiring forcing conditions (high temperature, strong base catalysis) to react.

Synthesis Protocol: The Triphosgene Method

While phosgene gas is the classical reagent, Triphosgene (Bis(trichloromethyl) carbonate) is the preferred reagent for bench-scale synthesis of hindered chloroformates due to higher safety margins and stoichiometric control.

Mechanism of Synthesis

The reaction proceeds via the in-situ generation of phosgene. For hindered phenols, a base catalyst (typically Pyridine or

Figure 1: Triphosgene-mediated synthesis pathway for hindered phenyl chloroformates.

Validated Protocol: Synthesis of 2,6-Dimethylphenyl Chloroformate

Reagents:

-

2,6-Dimethylphenol (10 mmol, 1.22 g)

-

Triphosgene (3.4 mmol, 1.0 g) [0.34 eq provides ~1.02 eq Phosgene]

-

Pyridine (10.5 mmol, 0.85 mL)

-

Dichloromethane (DCM), anhydrous (20 mL)

Step-by-Step Methodology:

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a constant-pressure addition funnel. Purge with

. -

Dissolution: Dissolve Triphosgene in 10 mL of DCM. Cool to 0°C in an ice bath.

-

Addition: Dissolve 2,6-Dimethylphenol and Pyridine in 10 mL of DCM. Add this solution dropwise to the Triphosgene solution over 30 minutes.[1]

-

Why? Adding the phenol/base to the phosgene source ensures phosgene is always in excess, preventing the formation of the symmetric carbonate byproduct (

).

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

-

Monitoring: Monitor by TLC (hexane/EtOAc) or GC-MS. The hindered phenol reacts slower than simple phenol; ensure complete consumption.

-

-

Workup:

-

Quench with cold 1M HCl (10 mL) to remove Pyridine.

-

Wash organic layer with water (2x) and brine (1x).

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Vacuum distillation is preferred. (Boiling point will be higher than PhOCOCl; typically ~90-100°C at reduced pressure).

Stability Profile

Hydrolytic Stability (Resistance to Moisture)

The primary degradation pathway in ambient air is hydrolysis to the parent phenol,

-

Mechanism:

-like attack of water at the carbonyl. -

Steric Effect: The 2,6-methyl groups act as a "gatekeeper," increasing the

of the transition state. -

Implication: Unlike PhOCOCl, which fumes in air and degrades in minutes/hours, 2,6-dimethylphenyl chloroformate can be weighed in open air and stored in a refrigerator for months without significant titer loss.

Thermal Stability (Decarboxylation)

Chloroformates can decompose thermally to the corresponding aryl chloride and

-

Mechanism: Intramolecular

(Substitution Nucleophilic Internal) via a 4-membered cyclic transition state. -

Steric Effect: Interestingly, steric hindrance can destabilize the starting material relative to the transition state if the ground state is highly strained (relief of steric strain upon decarboxylation). However, for 2,6-dimethyl substitution, the molecule remains robust up to ~120-140°C.

-

Storage: Store at < 4°C to prevent slow decarboxylation over long periods.

Figure 2: Competing decomposition pathways. Steric hindrance effectively shuts down the hydrolysis pathway under ambient conditions.

Applications in Drug Development: The "Steric Shield"[3]

In medicinal chemistry, sterically hindered phenyl chloroformates are not just reagents; they are structural motifs for Prodrug Design .

Tunable Carbonate Linkers

By reacting a drug (containing an amine or alcohol) with a hindered chloroformate, researchers create a carbamate or carbonate prodrug.

-

Concept: The stability of the prodrug in plasma is directly proportional to the steric bulk of the phenyl ring.

-

Application: If a standard phenyl carbonate linker hydrolyzes too fast (

min), switching to a 2,6-dimethylphenyl carbonate can extend the half-life to hours, allowing for better biodistribution before active drug release.

Self-Immolative Spacers

Hindered chloroformates are used to synthesize "trimethyl lock" systems or similar self-immolative spacers where the rate of cyclization (and drug release) is tuned by the steric environment of the leaving group (the phenol).

References

-

Synthesis of Chloroformates via Triphosgene

-

Eckert, H., & Foster, B. (1987). Triphosgene, a Crystalline Phosgene Substitute.[2] Angewandte Chemie International Edition.

-

-

Steric Effects in Hydrolysis (Taft Parameters)

- Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. Journal of the American Chemical Society.

-

Thermal Decomposition of Chloroformates

- Clinck, P. W., & Hudson, H. R. (1968). Rearrangements occurring during the thermal decomposition of alkyl chloroformates.

-

Prodrug Design & Steric Shielding

-

Rautio, J., et al. (2008).[3] Prodrugs: design and clinical applications. Nature Reviews Drug Discovery.

-

-

Triphosgene Applications in Organic Synthesis

- Goda, et al. (2013).

Sources

- 1. researchgate.net [researchgate.net]

- 2. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of prodrug 4-chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}-1,2,4-benzotriazin-7-yl)phenyl benzoate (TG100801): a topically administered therapeutic candidate in clinical trials for the treatment of age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrolysis Rate of 3,5-dimethyl-4-chlorophenyl chloroformate in Water

This guide provides a comprehensive technical overview of the hydrolysis of 3,5-dimethyl-4-chlorophenyl chloroformate in an aqueous environment. It is intended for researchers, scientists, and professionals in drug development and organic chemistry who require a deep understanding of the kinetics, mechanisms, and experimental considerations for this class of compounds. This document moves beyond a simple recitation of facts to explain the underlying scientific principles that govern the hydrolytic stability of aryl chloroformates.

Introduction: The Significance of Aryl Chloroformate Hydrolysis

Aryl chloroformates are highly versatile reagents in organic synthesis, notably employed as intermediates in the production of pharmaceuticals, pesticides, and polymers.[1] Their utility is intrinsically linked to their reactivity, particularly towards nucleophiles. Water, being a ubiquitous nucleophile, can readily hydrolyze aryl chloroformates, impacting their storage, handling, and reaction efficiency. The rate of this hydrolysis is a critical parameter, influencing product yield and purity.

The compound of interest, 3,5-dimethyl-4-chlorophenyl chloroformate, possesses a substitution pattern on the phenyl ring that modulates the reactivity of the chloroformate moiety. Understanding its hydrolysis rate is crucial for optimizing synthetic routes and ensuring the stability of intermediates. This guide will delve into the mechanistic pathways of this reaction, the factors influencing its rate, and detailed protocols for its empirical determination.

Mechanistic Insights into Aryl Chloroformate Hydrolysis

The hydrolysis of aryl chloroformates in water predominantly proceeds through a bimolecular addition-elimination mechanism.[2][3] This pathway is favored over a unimolecular (SN1-type) mechanism due to the electronic nature of the chloroformate group and the stability of the intermediates.

The reaction can be conceptualized in two primary steps:

-

Nucleophilic Addition: A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. This leads to the formation of a transient, tetrahedral intermediate. This step is often the rate-determining step in the overall reaction.

-

Elimination: The tetrahedral intermediate collapses, expelling the chloride ion as a leaving group and releasing the corresponding aryl phenol (3,5-dimethyl-4-chlorophenol), carbon dioxide, and hydrochloric acid.

The overall reaction is as follows:

ClCOOC6H2(CH3)2Cl + 2H2O → HOC6H2(CH3)2Cl + CO2 + 2HCl

Several factors influence the rate of this reaction, including the electronic effects of the substituents on the aromatic ring and the properties of the solvent.[4] Electron-withdrawing groups on the aryl ring generally increase the electrophilicity of the carbonyl carbon, accelerating the nucleophilic attack by water.[4] Conversely, electron-donating groups can decrease the rate of hydrolysis. In the case of 3,5-dimethyl-4-chlorophenyl chloroformate, the two methyl groups are electron-donating, which would be expected to slightly decrease the hydrolysis rate compared to an unsubstituted phenyl chloroformate. However, the 4-chloro substituent is electron-withdrawing, which would counteract this effect.

Caption: Generalized mechanism for the hydrolysis of 3,5-dimethyl-4-chlorophenyl chloroformate.

Factors Influencing the Hydrolysis Rate

The stability of 3,5-dimethyl-4-chlorophenyl chloroformate in water is not static; it is influenced by a variety of environmental and structural factors.

| Factor | Effect on Hydrolysis Rate | Causality |

| Temperature | Increases with temperature | Provides the necessary activation energy for the reaction to proceed at a faster rate. |

| pH | Generally faster at higher pH | Increased concentration of the more nucleophilic hydroxide ion (OH⁻) compared to water. |

| Solvent Polarity | Complex; generally faster in more polar solvents | Polar solvents can stabilize the charged transition state, lowering the activation energy.[4] |

| Substituent Effects | Modulates rate | Electron-donating groups (like methyl) decrease the rate, while electron-withdrawing groups (like chloro) increase the rate by affecting the electrophilicity of the carbonyl carbon.[4] |

Experimental Protocol for Determining the Hydrolysis Rate

The rate of hydrolysis can be determined by monitoring the progress of the reaction over time. A common and effective method is to measure the increase in acidity due to the production of hydrochloric acid.[5] This can be achieved through pH measurements or conductivity measurements.

Materials and Equipment

-

3,5-dimethyl-4-chlorophenyl chloroformate (analytical grade)

-

Deionized water

-

Acetone (or other suitable organic solvent, spectroscopic grade)

-

Calibrated pH meter with a suitable electrode

-

Stirred, temperature-controlled reaction vessel

-

Micropipettes

-

Stopwatch

Step-by-Step Procedure

-

Preparation of the Reaction Medium: Equilibrate a known volume of deionized water in the reaction vessel to the desired temperature (e.g., 25 °C).

-

Preparation of the Chloroformate Solution: Prepare a stock solution of 3,5-dimethyl-4-chlorophenyl chloroformate in a minimal amount of a water-miscible organic solvent like acetone to ensure rapid dissolution in the aqueous medium.

-

Initiation of the Reaction: Add a small, precise volume of the chloroformate stock solution to the stirred, temperature-controlled water. Start the stopwatch immediately upon addition.

-

Data Acquisition: Record the pH of the solution at regular time intervals. The frequency of readings should be higher at the beginning of the reaction and can be decreased as the reaction slows down.

-

Determination of the Endpoint: Continue recording the pH until it stabilizes, indicating the completion of the hydrolysis reaction. This final pH value is crucial for calculating the final concentration of HCl produced.

-

Data Analysis: The observed rate constant (kobs) can be calculated from a plot of log([HCl]∞ - [HCl]t) versus time, where [HCl]∞ is the concentration of HCl at the end of the reaction and [HCl]t is the concentration at time t.[5] The concentration of HCl can be calculated from the measured pH values.

Caption: Workflow for the experimental determination of the hydrolysis rate.

Expected Results and Interpretation

The hydrolysis of aryl chloroformates typically follows pseudo-first-order kinetics under conditions where water is in large excess. The rate constant obtained from the experimental procedure described above will provide a quantitative measure of the lability of 3,5-dimethyl-4-chlorophenyl chloroformate in water at a given temperature.

Conclusion

The hydrolysis of 3,5-dimethyl-4-chlorophenyl chloroformate is a critical reaction to characterize for its effective use in chemical synthesis. The rate of this reaction is governed by a bimolecular addition-elimination mechanism and is influenced by temperature, pH, and the electronic nature of the aromatic substituents. The experimental protocol outlined in this guide provides a robust method for determining the hydrolysis rate constant, enabling researchers to optimize reaction conditions and ensure the stability and efficient use of this important chemical intermediate.

References

-

Kinetics and Mechanism for the Hydrolysis of Chlorothionoformate and Chlorodithioformate Esters in Water and Aqueous Acetone. Canadian Science Publishing. Available from: [Link]

-

Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides. SparkL. Available from: [Link]

-

The Spontaneous Hydrolysis of Methyl Chloroformate: A Physical Chemistry Experiment for Teaching Techniques in Chemical Kinetics. Journal of Chemical Education. Available from: [Link]

-

Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters. Molecules. Available from: [Link]

-

A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate. Molecules. Available from: [Link]

-

Extended Grunwald-Winstein Analysis - LFER Used to Gauge Solvent Effects in p-Nitrophenyl Chloroformate Solvolysis. Molecules. Available from: [Link]

-

Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates. Molecules. Available from: [Link]

-

Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. ResearchGate. Available from: [Link]

-

Detailed Analysis for the Solvolysis of Isopropenyl Chloroformate. ResearchGate. Available from: [Link]

-

Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 20. National Academies Press. Available from: [Link]

Sources

- 1. Read "Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 20" at NAP.edu [nationalacademies.org]

- 2. A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 5. pubs.acs.org [pubs.acs.org]

Solubility of 4-Chloro-3,5-dimethylphenyl chloroformate in organic solvents

Executive Summary: The Solubility-Stability Paradox

In the development of antibody-drug conjugates (ADCs) and advanced agrochemicals, 4-Chloro-3,5-dimethylphenyl chloroformate (CDPC) serves as a critical electrophilic linker. Its utility lies in its high reactivity toward nucleophiles (amines, thiols). However, this reactivity introduces a fundamental paradox: solvents that maximize solubility often accelerate decomposition.

This guide moves beyond simple "dissolves/does not dissolve" binary data. It provides a mechanistic framework for selecting solvents that balance thermodynamic solubility with kinetic stability . As we lack a standardized pharmacopeial monograph for this specific intermediate (CAS 20060-93-9), the protocols below are designed to be self-validating.

Physicochemical Profile & Theoretical Basis

To predict solubility behavior without wasting precious material, we must analyze the molecule's structural determinants.

| Property | Value / Description | Implications for Solubility |

| CAS Number | 20060-93-9 | Unique identifier for sourcing/verification. |

| Molecular Structure | Lipophilic aryl core + Reactive chloroformate tail | High affinity for non-polar and polar aprotic solvents. |

| Physical State | Liquid or Low-Melting Solid (Predicted) | Note: Unlike its parent phenol (MP ~115°C), the chloroformate lacks H-bond donation, significantly lowering MP. |

| Lipophilicity (LogP) | > 3.5 (Estimated) | Highly hydrophobic; practically insoluble in water (even before reaction). |

| Reactivity | Electrophilic (Acyl Chloride equivalent) | Moisture Sensitive. Hydrolyzes to 4-chloro-3,5-dimethylphenol, CO₂, and HCl. |

Mechanistic Insight: The "Like Dissolves Like" Nuance

CDPC is a Hansen Solubility Parameter (HSP) outlier. It has high Dispersion ($ \delta_D

-

Success: Solvents with matching low

(e.g., Toluene, DCM). -

Failure: Solvents with high

(e.g., Ethanol) will not just dissolve it—they will destroy it via alcoholysis.

Solubility & Compatibility Matrix

The following classification is derived from the functional group compatibility of chloroformates.

Class I: Preferred Solvents (High Solubility / High Stability)

Use these for stock solutions, reactions, and storage.

-

Dichloromethane (DCM): The "Gold Standard." Excellent solubilizer due to polarizability match. Low boiling point allows easy removal.

-

Toluene: Ideal for higher temperature reactions. Anhydrous toluene provides the best stability profile for long-term storage.

-

Tetrahydrofuran (THF): Good solubility, but must be anhydrous and inhibitor-free . Peroxides in aged THF can initiate radical decomposition.

Class II: Conditional Solvents (High Solubility / Moderate Risk)

Use these only with strict moisture control.

-

Ethyl Acetate (EtOAc): Excellent solubility, but commercial grades often contain 0.5–3% water and ethanol. Protocol: Must be dried over MgSO₄ or molecular sieves before use.

-

Acetone: Soluble, but acetone is hygroscopic (absorbs water from air). Wet acetone will hydrolyze CDPC rapidly.

-

Acetonitrile (MeCN): Good for analytical (HPLC) applications, but ensure it is HPLC-grade (low water).

Class III: Forbidden Solvents (Reactive Incompatibility)

NEVER use these for dissolution.

-

Water: Rapid hydrolysis.

-

Methanol / Ethanol / Isopropanol: Rapid alcoholysis to form mixed carbonates (e.g., Ethyl 4-chloro-3,5-dimethylphenyl carbonate).

-

Dimethyl Sulfoxide (DMSO): While aprotic, DMSO is hygroscopic and can act as an oxidant at high temperatures. Use NMP or DMF (anhydrous) if a high-boiling polar solvent is strictly required.

Visualization: Solvent Selection Decision Tree

The following logic flow ensures you select a solvent that maintains the integrity of the chloroformate functionality.

Figure 1: Decision logic for solvent selection. Note that "Solubility" is secondary to "Chemical Inertness."

Experimental Protocol: "Zero-Hydrolysis" Solubility Determination

Standard shake-flask methods (adding excess solid to solvent and waiting 24h) are flawed for chloroformates because moisture ingress over 24h will alter the composition.

Objective: Determine saturation solubility (

Materials

-

Solvent: Anhydrous Toluene (or target solvent), dried over 4Å Molecular Sieves.

-

Apparatus: Schlenk tube or Nitrogen-purged glovebox.

Step-by-Step Workflow

-

Preparation: Place 100 mg of CDPC into a dry Schlenk tube under

flow. -

Titration (Visual Method):

-

Add solvent in 50

aliquots via gas-tight syringe. -

Vortex for 30 seconds after each addition.

-

Record volume (

) when the solution becomes clear (no turbidity).

-

-

Calculation:

-

Verification (HPLC):

-

Crucial: Do NOT use a standard Methanol/Water gradient.

-

Mobile Phase: Use Hexane/Isopropanol (95:5) or pure Acetonitrile (isocratic, rapid run).

-

Inject the supernatant to confirm the peak corresponds to the chloroformate, not the hydrolyzed phenol.

-

Handling & Stability Recommendations

-

Storage: Store at 2–8°C (Refrigerated). Cold storage slows the rate of spontaneous decarboxylation (

). -

Headspace: Always store under Argon or Nitrogen. Moist air in the headspace is the #1 cause of "crust" formation (solid phenol precipitate) on the cap.

-

Quenching Spills: Do not wipe with water. Absorb with vermiculite, then treat with a dilute solution of ammonia or sodium carbonate to safely decompose the chloroformate.

References

-

PubChem. (2023). Compound Summary: Chloroformate Esters. National Library of Medicine. Retrieved October 26, 2023, from [Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Theoretical basis for solvent selection).

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Carbamates using 4-Chloro-3,5-dimethylphenyl Chloroformate

Abstract

This comprehensive guide provides detailed application notes and protocols for the synthesis of carbamates utilizing 4-chloro-3,5-dimethylphenyl chloroformate as a key reagent. Carbamates are a pivotal structural motif in modern drug discovery and medicinal chemistry, valued for their stability and diverse biological activities.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, field-proven insights, and a robust framework for the successful synthesis and application of this important class of compounds. The protocols outlined herein are designed to be self-validating, with a strong emphasis on the causality behind experimental choices to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction: The Significance of Carbamates in Therapeutic Development

The carbamate functional group, an ester of carbamic acid, is a cornerstone in the design of therapeutic agents. Its unique hybrid amide-ester characteristics confer a high degree of chemical and proteolytic stability, making it an ideal surrogate for the more labile peptide bond in peptidomimetic drug design. Carbamates are integral to the molecular architecture of numerous approved drugs, including anticancer agents, cholinesterase inhibitors for the treatment of neurodegenerative diseases, and antiviral compounds.[1] The ability of the carbamate moiety to participate in hydrogen bonding and to impose conformational constraints allows for precise modulation of drug-target interactions, thereby enhancing potency and selectivity.

The synthesis of carbamates is a fundamental transformation in medicinal chemistry. Among the various synthetic routes, the reaction of an amine with a chloroformate is a widely employed and reliable method.[2] This guide focuses on the application of a specific and highly useful reagent, 4-chloro-3,5-dimethylphenyl chloroformate, for the preparation of N-aryl and N-alkyl carbamates.

The Reagent: 4-Chloro-3,5-dimethylphenyl Chloroformate

4-Chloro-3,5-dimethylphenyl chloroformate is an activated aryl chloroformate that serves as an efficient carbamoylating agent. The electron-withdrawing chloro substituent and the electron-donating dimethyl groups on the phenyl ring modulate the reactivity of the chloroformate moiety, influencing both the rate of reaction and the stability of the resulting carbamate.

Advantages of using 4-chloro-3,5-dimethylphenyl chloroformate:

-

Controlled Reactivity: The substitution pattern on the phenyl ring provides a balance of reactivity, allowing for efficient reaction with a wide range of amines under mild conditions.

-

Formation of a Good Leaving Group: The 4-chloro-3,5-dimethylphenoxide is an excellent leaving group, facilitating the nucleophilic attack by the amine.

-

Versatility: This reagent can be employed to synthesize a diverse library of carbamates by varying the amine component, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

-

Stability of Resulting Carbamates: The aryl nature of the ester portion of the carbamate generally imparts greater stability compared to their alkyl counterparts.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of a carbamate from 4-chloro-3,5-dimethylphenyl chloroformate and an amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the departure of the stable 4-chloro-3,5-dimethylphenoxide leaving group. A base is typically added to the reaction mixture to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Caption: Mechanism of Carbamate Formation.

Experimental Protocols

This section provides a general and a specific, detailed, step-by-step protocol for the synthesis of carbamates using 4-chloro-3,5-dimethylphenyl chloroformate.

General Protocol for Carbamate Synthesis

This protocol can be adapted for a variety of primary and secondary amines.

Materials:

-

Amine (1.0 equiv)

-

4-Chloro-3,5-dimethylphenyl chloroformate (1.05 - 1.2 equiv)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene)

-

Base (e.g., Triethylamine (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA)) (1.1 - 1.5 equiv)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equiv) and the base (1.1 - 1.5 equiv) in the chosen anhydrous solvent.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Slowly add a solution of 4-chloro-3,5-dimethylphenyl chloroformate (1.05 - 1.2 equiv) in the same anhydrous solvent to the amine solution dropwise over 15-30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM, Ethyl Acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired carbamate.

Specific Protocol: Synthesis of 4-chloro-3,5-dimethylphenyl N-(2-chloro-5-(trifluoromethyl)phenyl)carbamate

This protocol details the synthesis of a specific bioactive carbamate.

Materials:

-

2-Chloro-5-(trifluoromethyl)aniline (1.0 equiv, e.g., 1.95 g, 10 mmol)

-

4-Chloro-3,5-dimethylphenyl chloroformate (1.1 equiv, e.g., 2.43 g, 11 mmol)

-

Anhydrous Toluene (50 mL)

-

N,N-dimethylaniline (1.2 equiv, e.g., 1.45 g, 12 mmol)

-

250 mL three-necked round-bottom flask

-

Magnetic stirrer, dropping funnel, and condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a condenser connected to a nitrogen or argon inlet.

-

To the flask, add 2-chloro-5-(trifluoromethyl)aniline (1.95 g, 10 mmol) and N,N-dimethylaniline (1.45 g, 12 mmol) dissolved in anhydrous toluene (30 mL).

-

Cool the stirred solution to 0-5 °C in an ice bath.

-

Dissolve 4-chloro-3,5-dimethylphenyl chloroformate (2.43 g, 11 mmol) in anhydrous toluene (20 mL) and add it to the dropping funnel.

-

Add the chloroformate solution dropwise to the cooled aniline solution over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1.5 to 3 hours. Monitor the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

-

Once the reaction is complete, dilute the mixture with water (50 mL).

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 3N hydrochloric acid (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Recrystallize the resulting solid from a mixture of ethyl acetate and hexane to yield pure 4-chloro-3,5-dimethylphenyl N-(2-chloro-5-(trifluoromethyl)phenyl)carbamate.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of carbamates using aryl chloroformates. These can be used as a starting point for optimization when using 4-chloro-3,5-dimethylphenyl chloroformate.

| Amine Substrate | Chloroformate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Substituted Anilines | Phenyl chloroformate | Pyridine | Dichloromethane | 0 to rt | 3 | >90 |

| Benzylamine | Ethyl chloroformate | Triethylamine | Chloroform | Reflux | 48 | Moderate |

| 4-Chloro-2,6-dimethylaniline | Phenyl chloroformate | N,N-dimethylaniline | Toluene | rt | 1.5 | High |

| 2-Chloro-5-(trifluoromethyl)aniline | 4-Chloro-3,5-dimethylphenyl chloroformate | N,N-dimethylaniline | Toluene | 0 to rt | 2 | Expected High |

Workflow and Characterization

A typical experimental workflow for the synthesis and characterization of carbamates is depicted below.

Caption: A typical experimental workflow.

Characterization of the Final Product:

The structure and purity of the synthesized carbamate should be confirmed by a combination of spectroscopic methods:

-

¹H and ¹³C NMR: To confirm the presence of all expected protons and carbons and to verify the structure of the final compound.

-

Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition (High-Resolution Mass Spectrometry - HRMS).

-

Infrared (IR) Spectroscopy: To identify the characteristic carbamate carbonyl (C=O) stretching frequency, typically in the range of 1700-1730 cm⁻¹.

Safety and Handling

Chloroformates, including 4-chloro-3,5-dimethylphenyl chloroformate, are corrosive and lachrymatory. They react with moisture and should be handled with care in a well-ventilated fume hood.

Mandatory Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handle the reagent in a fume hood to avoid inhalation of vapors.

-

Ensure that all glassware is dry before use.

-

In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

-

Quench any residual chloroformate with a solution of sodium bicarbonate.

Conclusion

4-Chloro-3,5-dimethylphenyl chloroformate is a valuable and versatile reagent for the synthesis of carbamates, a class of compounds with profound importance in drug discovery and development. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully synthesize and explore the potential of novel carbamate derivatives. By understanding the underlying reaction mechanism and adhering to the outlined experimental procedures and safety precautions, scientists can efficiently generate diverse libraries of carbamates for biological evaluation.

References

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

- Ray, S., & Chaturvedi, D. (2004). Application of organic carbamates in drug design. Part 1: anticancer agents - recent reports. Drugs of the Future, 29(4), 343-357.

-

PrepChem. Synthesis of phenyl-N-(4-chloro-2,6-dimethylphenyl)carbamate. [Link]

-

Wikipedia. Chloroformate. [Link]

Sources

Application Note: High-Fidelity Synthesis of Mixed Carbonates via 4-Chloro-3,5-dimethylphenyl Chloroformate (CDPC)

This Application Note is structured to provide a comprehensive, expert-level guide on utilizing 4-Chloro-3,5-dimethylphenyl chloroformate (CDPC) for the synthesis of mixed carbonates.

Executive Summary

The synthesis of mixed carbonates (

This guide details the use of 4-Chloro-3,5-dimethylphenyl chloroformate (CDPC) as a superior alternative. Derived from the antiseptic chloroxylenol (PCMX), CDPC offers a "tuned" reactivity profile—sufficiently active to couple with alcohols but stable enough to minimize side reactions—while releasing a pharmacologically benign leaving group.

Key Advantages of CDPC

-

Enhanced Stability: The 3,5-dimethyl substitution pattern provides steric and electronic stabilization, reducing susceptibility to moisture compared to PNP-Cl.

-

Safety Profile: The leaving group, 4-chloro-3,5-dimethylphenol (PCMX), is a common, low-toxicity antiseptic, unlike the toxic nitrophenols.

-

Crystallinity: CDPC derivatives often form stable crystalline solids, simplifying purification.

Mechanistic Insight

The synthesis proceeds via a two-step "Activation-Coupling" mechanism. CDPC acts as a carbonyl donor, first reacting with a target alcohol to form an Activated Aryl Carbonate Intermediate , which is subsequently attacked by a second nucleophile.

Reaction Pathway[4][5]

-

Activation: Nucleophilic attack of Alcohol A on CDPC, displacing chloride.

-

Coupling: Nucleophilic attack of Alcohol B (or Amine) on the intermediate, displacing the PCMX anion.

Figure 1: Step-wise synthesis of mixed carbonates using CDPC as the carbonyl linker.

Experimental Protocols

Protocol A: Synthesis of the Activated Carbonate Intermediate

This step attaches the CDPC moiety to the first alcohol (

Reagents:

-

Target Alcohol (

-OH) (1.0 equiv) -

CDPC (1.1 – 1.2 equiv)

-

Pyridine (1.2 – 1.5 equiv) or Triethylamine (TEA)

-

Dichloromethane (DCM) (Anhydrous)

Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with nitrogen. Dissolve the Target Alcohol (1.0 equiv) and Pyridine (1.2 equiv) in anhydrous DCM (0.2 M concentration).

-

Addition: Cool the solution to 0°C. Add CDPC (1.1 equiv) portion-wise (solid) or dropwise (if dissolved in minimal DCM) over 15 minutes.

-

Note: CDPC is less reactive than phenyl chloroformate; however, cooling is still recommended to suppress symmetrical carbonate formation.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (The intermediate is usually less polar than the starting alcohol).

-

Workup:

-

Quench with water.

-

Wash the organic layer with 1M HCl (to remove pyridine), then saturated

, and finally brine. -

Dry over

and concentrate in vacuo.

-

-

Purification: The resulting Activated Carbonate is often a stable solid. Recrystallize from Hexane/EtOAc or purify via flash chromatography if necessary.

Protocol B: Coupling to Form the Mixed Carbonate

This step displaces the PCMX leaving group with the second alcohol (

Reagents:

-

Activated Carbonate (from Protocol A) (1.0 equiv)

-

Second Alcohol (

-OH) (1.0 – 1.5 equiv) -

DMAP (4-Dimethylaminopyridine) (0.1 – 1.0 equiv)

-

TEA or DIPEA (1.5 equiv)

-

Solvent: DCM, THF, or Acetonitrile

Procedure:

-

Setup: Dissolve the Activated Carbonate (1.0 equiv) and Second Alcohol (1.2 equiv) in anhydrous DCM or THF.

-

Catalysis: Add TEA (1.5 equiv).

-

Critical Step: Add DMAP (0.5 – 1.0 equiv).

-

Expert Insight: Unlike p-nitrophenyl esters, the CDPC ester is more stable (leaving group pKa ~9.7). DMAP is essential to activate the carbonyl for attack by the second alcohol, especially if

-OH is sterically hindered.

-

-

Reaction: Reflux (for THF/DCM) or heat to 50–60°C may be required for secondary alcohols. Stir for 6–18 hours.

-

Workup:

-

Dilute with EtOAc or DCM.

-

Crucial Wash: Wash extensively with 0.5 M NaOH or 1 M

. -

Reasoning: This converts the liberated PCMX byproduct (phenol) into its water-soluble phenolate, ensuring its complete removal from the organic phase.

-

-

Isolation: Dry organic layer, concentrate, and purify via column chromatography.

Data & Optimization Guide

Comparative Reactivity Table

The following table contrasts CDPC with standard reagents to guide experimental design.

| Feature | Phenyl Chloroformate | p-Nitrophenyl Chloroformate | CDPC (Recommended) |

| Reactivity | Moderate | High | Tunable / Moderate |

| Stability (H2O) | Low | Very Low | Moderate |

| Leaving Group pKa | ~10.0 (Phenol) | ~7.1 (p-Nitrophenol) | ~9.7 (PCMX) |

| Byproduct Toxicity | High (Corrosive) | High (Mutagenic) | Low (Antiseptic) |

| Crystallinity | Oils/Solids | Yellow Solids | White Crystalline Solids |

Troubleshooting Matrix

| Observation | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Moisture hydrolysis of CDPC. | Ensure anhydrous solvents; increase CDPC equivalents to 1.5. |

| No Reaction in Step 2 | Leaving group (PCMX) is too stable. | Increase DMAP load to 1.0 equiv; Switch solvent to Toluene and reflux. |

| Product Contaminated | PCMX co-eluting with product. | Perform rigorous alkaline washes (1M NaOH) during workup. PCMX is acidic. |

| Symmetrical Carbonate | Excess Alcohol 1 reacting twice. | Inverse addition: Add Alcohol 1 slowly to the CDPC solution. |

References

-

Liang, F., et al. (2020). "Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates." Organic Letters. Link

-

BenchChem. (n.d.). "4-Chloro-3,5-dimethylphenyl chloroformate Product Information & Safety." BenchChem Database. Link

-

Sigma-Aldrich. (n.d.). "4-Nitrophenyl chloroformate: A versatile coupling reagent (Comparative Data)." Sigma-Aldrich Technical Library. Link

- Burk, R. M., et al. (1993). "Active Carbonate Methods in Prostaglandin Synthesis." Tetrahedron Letters.

- Knölker, H. J., et al. (1995). "Isolation of Activated Carbonate Intermediates.

Application Note: Strategic Introduction of Phenoxycarbonyl-Type Protecting Groups and Activated Linkers

Executive Summary

This guide details the protocol for utilizing substituted phenyl chloroformates (e.g., Phenyl-, 4-Nitrophenyl-, and Pentafluorophenyl chloroformate) to introduce carbonate and carbamate moieties onto amine and hydroxyl functionalities. Unlike standard alkyl chloroformates (e.g., Cbz-Cl, Fmoc-Cl), substituted phenyl chloroformates serve a dual purpose: they can install the robust Phenoxycarbonyl (Phoc) protecting group, or generate activated intermediates (active esters/carbamates) essential for bioconjugation and urea synthesis. This protocol emphasizes reagent selection based on electronic tuning of the leaving group to balance stability with reactivity.

Mechanistic Insight & Reagent Selection

The reaction follows a nucleophilic acyl substitution mechanism (addition-elimination). The choice of the phenyl substituent dictates the electrophilicity of the carbonyl carbon and the leaving group ability of the resulting phenol.

Mechanism of Action

-

Activation: The base deprotonates the nucleophile (alcohol/amine) or buffers the HCl generated.

-

Attack: The nucleophile attacks the carbonyl of the chloroformate.

-

Elimination: Chloride is expelled, forming the phenyl carbonate/carbamate.

-

Fate of the Product:

-

Phenyl (H):[1] Forms a stable carbamate (Protecting Group).

-

4-Nitro/Pentafluoro (EWG): Forms an activated carbamate susceptible to further displacement by a second nucleophile (Activation Strategy).

-

Reagent Selection Matrix

Select the reagent based on the intended downstream application.

| Reagent | Structure | Reactivity | Primary Application | Leaving Group (pKa) |

| Phenyl Chloroformate | PhOCOCl | Moderate | Stable Protection. Forms Phenoxycarbonyl (Phoc) derivatives stable to acid/weak base. | Phenol (10.[2]0) |

| 4-Nitrophenyl Chloroformate (4-NPC) | 4-NO₂-PhOCOCl | High | Activation. Creates reactive intermediates for urea synthesis or bioconjugation (e.g., ADCs). | 4-Nitrophenol (7.[3]1) |

| Pentafluorophenyl Chloroformate (PFP) | C₆F₅OCOCl | Very High | High-Efficiency Activation. Used in peptide chemistry and for sterically hindered substrates. | Pentafluorophenol (5.[4]5) |

Visual Workflows

Decision Tree: Reagent Selection

Reaction Mechanism & Pathway

Detailed Protocols

General Considerations (Critical Variables)

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Water competes for the chloroformate, leading to decomposition.

-

Base:

-

Pyridine:[5] Preferred for 4-NPC to prevent premature hydrolysis.

-

DIPEA/TEA: Standard for Phenyl Chloroformate.

-

-

Stoichiometry: Use 1.05–1.2 equivalents of chloroformate. Excess 4-NPC can be difficult to remove without chromatography.

-

Temperature: Start at 0°C to control the exotherm; warm to Room Temperature (RT) to drive completion.

Protocol A: Introduction of Phenoxycarbonyl (Phoc) Protection

Use this for creating stable protecting groups on amines.

Materials:

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2–1.5 equiv)

-

Anhydrous DCM (0.1 M concentration)

Step-by-Step:

-

Dissolution: Dissolve the amine and base in anhydrous DCM under an inert atmosphere (N₂ or Ar).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition: Add Phenyl chloroformate dropwise over 5–10 minutes. Note: Rapid addition generates significant heat and HCl gas.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT. Monitor by TLC/LCMS (typically complete in 1–3 hours).

-

Quench & Workup:

-

Dilute with DCM.

-

Wash with 1M HCl (to remove excess base/amine).

-

Wash with Saturated NaHCO₃ (to remove phenol byproducts).

-

Dry over MgSO₄, filter, and concentrate.

-

-

Validation: The Phoc group shows a characteristic carbonyl stretch ~1720–1740 cm⁻¹ in IR and aromatic signals in ¹H NMR.

Protocol B: Activation with 4-Nitrophenyl Chloroformate

Use this for activating alcohols/amines for subsequent conjugation (e.g., making ureas or coupling to proteins).

Materials:

-

4-Nitrophenyl chloroformate (1.2 equiv)

-

Pyridine (1.5–2.0 equiv) OR TEA/DMAP (catalytic)

-

Anhydrous DCM or Acetonitrile

Step-by-Step:

-

Preparation: Dissolve substrate and Pyridine in anhydrous DCM.

-

Addition: Add solid 4-Nitrophenyl chloroformate (4-NPC) in small portions at 0°C. Tip: 4-NPC is a solid, making it easier to handle than liquid chloroformates, but it is moisture sensitive.

-

Reaction: Stir at 0°C to RT for 2–4 hours. The solution often turns yellow due to trace liberation of 4-nitrophenol.

-

Workup (Critical):

-

If the product is stable: Wash with cold 1M citric acid or 0.5M HCl (removes pyridine).

-

Purification Tip: 4-Nitrophenyl carbonates are often crystalline. Recrystallization is preferred over silica chromatography, as silica can hydrolyze the active ester.

-

-

Storage: Store the activated intermediate at -20°C under Argon. It is sensitive to moisture and nucleophiles.

Deprotection & Cleavage

To ensure the protocol is self-validating, the user must know how to remove the group.

-

Phoc Removal (Deprotection):

-

Activated Displacement (Utilization):

-

Conditions: Add a primary or secondary amine (1.1 equiv) + DIPEA in DMF or DCM.

-

Result: Formation of a Urea (from amine start) or Carbamate (from alcohol start) with loss of 4-nitrophenol.

-

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield | Hydrolysis of Chloroformate | Ensure solvents are anhydrous. Check reagent quality (chloroformates degrade to HCl + Phenol over time). |

| Double Reaction | Excess Reagent | If protecting a diamine, control stoichiometry strictly (0.9 equiv) or use high dilution. |

| Product Decomposition on Silica | Acidic Silica | Use Neutral Alumina or add 1% Triethylamine to the eluent for 4-nitrophenyl derivatives. |

| Precipitate during addition | Amine Hydrochloride Salt | This is normal (Base-HCl salt). Ensure efficient stirring. |

Safety & Handling

-

Toxicity: Phenyl chloroformates are lachrymators and highly toxic by inhalation. Handle strictly in a fume hood.

-

Corrosivity: Releases HCl upon contact with moisture.

-

Decontamination: Quench glassware and spills with dilute aqueous NaOH or NaHCO₃ before disposal.

References

-

Thavonek, P. et al. "Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study." National Institutes of Health / PMC. Available at: [Link]

-

Greene, T.W., Wuts, P.G.M. "Protective Groups in Organic Synthesis."[11] Wiley Online Library. (General Reference for Phoc stability). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. reddit.com [reddit.com]

- 3. researchgate.net [researchgate.net]

- 4. Pentafluorophenyl chloroformate | C7ClF5O2 | CID 14090568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 9. Chloroformate - Wikipedia [en.wikipedia.org]

- 10. Protecting group - Wikipedia [en.wikipedia.org]

- 11. labs.utsouthwestern.edu [labs.utsouthwestern.edu]

Troubleshooting & Optimization

Minimizing hydrolysis side reactions of 4-Chloro-3,5-dimethylphenyl chloroformate

[1]

Status: Operational Agent: Senior Application Scientist Topic: Minimizing Hydrolysis Side Reactions Reference ID: CDPC-HYD-MIT-01[1]

Executive Summary

4-Chloro-3,5-dimethylphenyl chloroformate (CDPC) is a specialized aryl chloroformate used primarily for derivatization and protecting group installation.[1] Unlike simple alkyl chloroformates, CDPC possesses a unique "Push-Pull" structural conflict:

-

Electronic Activation: The para-chloro group withdraws electron density, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack (including water).

-

Steric Shielding: The 3,5-dimethyl groups provide steric bulk, theoretically slowing down approach.

The Problem: In the presence of trace moisture, the electronic activation often overrides the steric hindrance, leading to rapid hydrolysis. This generates 4-chloro-3,5-dimethylphenol, CO₂, and HCl, destroying your stoichiometry and contaminating the product.

This guide addresses the specific suppression of this pathway.

Section 1: The Mechanism (Why is this happening?)

Q: I calculated my stoichiometry perfectly, but my yield is 60%. Where did the reagent go?

A: You likely lost it to "The Water Competition." Even in "dry" solvents, trace water acts as a competitive nucleophile. Because the leaving group (4-chloro-3,5-dimethylphenoxide) is a stabilized anion (pKa ~9.5), the energy barrier for hydrolysis is lower than for alkyl chloroformates.[1]

Visualizing the Competition:

The diagram below illustrates the kinetic competition. Your goal is to maximize the green path (

Figure 1: Kinetic competition between the desired nucleophile and water. Note that the tetrahedral intermediate is the pivot point for yield loss.

Section 2: Solvent & Base Selection (Troubleshooting)

Q: Can I use Schotten-Baumann conditions (DCM/Water biphasic)?

A: Proceed with extreme caution. While standard for simple benzoyl chlorides, Schotten-Baumann is risky for CDPC due to the enhanced leaving group ability of the chloroxylenol moiety.

-

Risk: Hydroxide (

) is a better nucleophile than water.[1] If your mixing is too vigorous without temperature control, the base will hydrolyze the CDPC at the interface before it enters the organic layer to react with your amine. -

Solution: If you must use aqueous base, use the "Cold-and-Fast" protocol (see Section 4).[1]

Q: Which anhydrous solvents are safe?

A: Solvents must be aprotic and non-nucleophilic.[1] Use the table below to select your media.

| Solvent | Suitability | Notes |

| Dichloromethane (DCM) | Excellent | High solubility for CDPC; easy to dry.[1] |

| THF | Good | Ensure it is peroxide-free and ultra-dry.[1] Wet THF is a common failure point.[1] |

| Toluene | Good | Good for heating if the reaction is sluggish (steric hindrance). |

| DMF / DMSO | Avoid | Hygroscopic.[1] Hard to remove water.[1] Can accelerate hydrolysis.[1][2] |

| Alcohols (MeOH/EtOH) | CRITICAL FAILURE | Will react immediately to form mixed carbonates (solvolysis).[1] |

Section 3: Experimental Protocols

Protocol A: The "Anhydrous Standard" (Recommended)

Best for: Valuable substrates, moisture-sensitive synthesis.

-

Drying: Flame-dry glassware under vacuum; backfill with Argon/Nitrogen.[1]

-

Solvent Prep: Ensure DCM/THF has

water (Karl Fischer verified). -

Base Selection: Use Pyridine (mild) or Triethylamine (TEA) .[1]

-

Expert Tip: If using TEA, add a catalytic amount of DMAP (4-Dimethylaminopyridine) only if the system is strictly anhydrous. DMAP accelerates both reaction and hydrolysis.[1]

-

-

Temperature: Cool the nucleophile/base solution to 0°C .

-

Addition: Dissolve CDPC in the solvent and add dropwise .

-

Why? This keeps the concentration of CDPC low relative to the nucleophile, statistically favoring the desired reaction over any trace water reaction.

-

Protocol B: The "Schotten-Baumann" Modification

Best for: Scale-up, water-soluble amines (e.g., amino acids).[1]

-

Biphasic Setup: Dissolve amine in

(or -

Organic Phase: Dissolve CDPC in DCM.

-

Critical Control: Cool BOTH phases to -5°C to 0°C before mixing.

-

Mixing: Add the CDPC solution rapidly with vigorous stirring .

-

Why? You need the reaction to happen at the interface faster than the bulk hydrolysis can occur.

-

-

Quench: Immediately separate layers once TLC indicates consumption. Do not let it stir overnight in aqueous base.

Section 4: Decision Matrix

Use this logic flow to determine your experimental setup.

Figure 2: Workflow decision tree for optimizing reaction conditions based on substrate solubility and stoichiometry requirements.

Section 5: Storage & Handling FAQ

Q: There is a white crust on the threads of my CDPC bottle. Is the reagent dead? A: Not necessarily, but it is compromised. The white solid is likely 4-chloro-3,5-dimethylphenol (hydrolysis product) or amine salts if stored near bases.[1]

-

Test: Take a small aliquot and run a

in -

Fix: If the liquid is still clear, filter it through a dry syringe filter under inert atmosphere. If cloudy/precipitated, distill or discard.

Q: How do I quench the reaction safely? A: Do not just dump water in.

-

Cool to 0°C.

-

Add a saturated solution of Ammonium Chloride (

) .

References

-

Cotarca, L., & Eckert, H. (2017). Phosgenations - A Handbook. Wiley-VCH.[1] (The authoritative text on chloroformate synthesis and reactivity). [1]

-

Kevill, D. N., & D'Souza, M. J. (2008).[5] Correlation of the Rates of Solvolysis of Phenyl Chloroformate. International Journal of Molecular Sciences, 9(11), 2231–2242.[5] (Kinetic data on aryl chloroformate hydrolysis mechanisms). [1]

-

Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.[1] (General mechanisms for nucleophilic acyl substitution). [1]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 139059, 4-Chlorophenyl chloroformate. (Structural analogue data and safety profiles).

Sources

- 1. 4-Chlorophenyl chloroformate | C7H4Cl2O2 | CID 139059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 4. Chloroformate - Wikipedia [en.wikipedia.org]

- 5. Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN113861027A - Method for continuous flow synthesis of chloroformate compound - Google Patents [patents.google.com]

- 7. Schotten-Baumann Reaction [organic-chemistry.org]

Technical Support Center: Handling Precipitation During 4-Chloro-3,5-dimethylphenyl Chloroformate Addition

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals who encounter precipitation-related challenges during the use of 4-Chloro-3,5-dimethylphenyl chloroformate in synthesis, particularly in the formation of carbamates. Our goal is to provide a framework for understanding the root causes of precipitation and to offer systematic, actionable troubleshooting strategies to ensure reaction success.

Section 1: Quick-Reference FAQs

This section addresses the most immediate questions users face when unexpected precipitation occurs.

Q1: Why is a precipitate forming immediately upon adding 4-Chloro-3,5-dimethylphenyl chloroformate to my amine solution?

Immediate precipitation is typically due to one of two reasons: the rapid formation of an insoluble product or the generation of an insoluble byproduct salt.[1] The reaction between an amine and a chloroformate produces the desired carbamate and one equivalent of hydrochloric acid (HCl).[2] If you are using a tertiary amine base (like triethylamine) as an acid scavenger, the resulting triethylamine hydrochloride salt is often poorly soluble in common aprotic organic solvents (e.g., Dichloromethane, Tetrahydrofuran) and will precipitate instantly.[1] Alternatively, the carbamate product itself may have low solubility in the chosen reaction solvent.

Q2: Can the reaction temperature be causing the precipitation?

Absolutely. Solubility is highly dependent on temperature.[3] Many reactions involving chloroformates are initiated at low temperatures (e.g., 0 °C) to control the initial exotherm. However, this cooling can significantly decrease the solubility of your starting materials, the forming carbamate product, or byproduct salts, leading to precipitation.[4] Conversely, some compounds become less soluble as temperature increases, although this is less common for the systems .[3]

Q3: Is my choice of solvent the problem?

Solvent choice is one of the most critical factors in preventing unwanted precipitation.[5] The principle of "like dissolves like" is paramount. 4-Chloro-3,5-dimethylphenyl chloroformate and many amine substrates are relatively non-polar, favoring solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene. However, the resulting carbamate product or hydrochloride byproducts can be significantly more polar and may require a more polar solvent system (e.g., Acetonitrile, Dimethylformamide) to remain in solution.[6]

Q4: The precipitate is a sticky gum or oil, not a crystalline solid. What does this mean and what should I do?

The formation of an amorphous, oily, or gummy precipitate often suggests that the product or byproduct has "crashed out" of solution in a non-crystalline manner, a process sometimes called "oiling out." This can happen when a compound's solubility limit is exceeded rapidly in a solvent where it is not well-solvated. This situation can be problematic as it may trap starting materials and reagents, leading to an incomplete reaction.[7] The best immediate course of action is to attempt to get the material back into solution by adding a co-solvent that is a better solvent for the product, or by carefully and slightly increasing the reaction temperature while ensuring vigorous stirring.

Section 2: The Chemistry of Precipitation - A Deeper Dive

A fundamental understanding of the reaction mechanism and solubility principles is essential for effective troubleshooting.

The Reaction Mechanism: Carbamate Formation

The reaction of 4-Chloro-3,5-dimethylphenyl chloroformate with a primary or secondary amine is a nucleophilic acyl substitution.[2] The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the expulsion of a chloride ion to form the stable carbamate product. The reaction cogenerates HCl, which will protonate any available basic species, typically the starting amine or an added scavenger base.[2][8]

Caption: General reaction for carbamate synthesis.

Identifying the Precipitate

Determining the identity of the precipitate is the first step in diagnosing the issue. The following workflow can guide your analysis.

Caption: Troubleshooting workflow for an ongoing precipitation event.

Protocol 3.3: Post-Reaction - Characterization and Recovery

If the reaction completes as a slurry, proper workup is key to isolating the product.

-

Identify the Solid: Use the workflow in Section 2.2 to determine if the solid is your product or a byproduct.

-

If Solid is Byproduct Salt:

-

Filter the entire reaction mixture to remove the salt. Wash the solid with a small amount of the reaction solvent to recover any trapped product.

-

Combine the filtrates and proceed with the standard aqueous workup.

-

-

If Solid is Product:

-

Filter the reaction mixture and collect the solid product.

-

Wash the solid sequentially with:

-

A small amount of cold reaction solvent to remove unreacted starting materials.

-

Water or a dilute aqueous base (like NaHCO₃ solution) to remove any hydrochloride salt byproducts.

-

A non-polar solvent (like ether or hexanes) to aid in drying.

-

-

Dry the product under vacuum. Check the filtrate by TLC/LCMS to quantify any product that remained in solution.

-

Section 4: Safety and Handling of Chloroformates

4-Chloro-3,5-dimethylphenyl chloroformate, like all chloroformates, is a hazardous chemical that must be handled with appropriate precautions.

-

Corrosive and Lachrymatory: Causes severe skin burns and eye damage. It is also a lachrymator (induces tears). [9][10]* Moisture Sensitive: Reacts with water and moisture, hydrolyzing to the corresponding phenol, CO₂, and corrosive HCl gas. [11]All reactions must be conducted under anhydrous conditions using dry solvents and an inert atmosphere (e.g., Nitrogen or Argon).

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile gloves are often suitable, but check manufacturer compatibility data). [12]* Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors. By understanding the underlying chemical principles and employing these systematic troubleshooting strategies, researchers can effectively mitigate precipitation issues, leading to more consistent and successful synthetic outcomes.

References

- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography.

- Wikipedia. (n.d.). Carbamate.

- University of Calgary. (2023, August 31). Solubility of Organic Compounds.

- Chemistry Steps. (n.d.). Solubility of Organic Compounds.

- Benchchem. (n.d.). Chloroformates in Organic Synthesis: A Comprehensive Technical Guide.

- Wikipedia. (n.d.). Chloroformate.

- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.

- Jang, D. O., et al. (2011). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - NIH.

- Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement.

- Kevill, D. N., & D'Souza, M. J. (2013). Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters. Molecules, 18(4), 4429–4445.

- Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility.

- The Organic Chemistry Tutor. (2023, January 14). Solubility of Organic Compounds. YouTube.

- Google Patents. (n.d.). US3966786A - Method for producing chloroformates.

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Carbonochloridic acid, 4-methoxyphenyl ester.

- D'Souza, M. J., et al. (2011). A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate. International Journal of Molecular Sciences, 12(6), 3938–3951.

- TCI Chemicals. (2025, April 29). SAFETY DATA SHEET - Phenyl Chloroformate.

- Yew, K. H., et al. (1995). Nucleophilic substitution reactions of phenyl chloroformates. Journal of the Chemical Society, Perkin Transactions 2, 2263-2268.

- The City University of New York. (n.d.). THE EFFECT OF TEMPERATURE AND CONCENTRATION ON REACTION RATE.

- Lee, I., et al. (1995). Nucleophilic substitution reactions of phenyl chloroformates. Journal of the Chemical Society, Perkin Transactions 2, (11), 2263.

- Sci-Hub. (n.d.). Nucleophilic substitution reactions of phenyl chloroformates.

- Kobe University Repository. (2022, March 1). Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform.

- ReAgent. (2023, March 15). How Does Temperature Affect The Rate Of A Reaction?.

- Fisher Scientific. (2010, May 3). SAFETY DATA SHEET - Phenyl chloroformate.

- SynQuest Laboratories, Inc. (n.d.). Phenyl chloroformate Safety Data Sheet.

- Scribd. (n.d.). Chemical Kinetics - Temperature's Impact on Reaction Rate.

- Reddit. (2023, October 27). Common sources of mistake in organic synthesis.

- Gong, Y. D., et al. (2013). Unexpected Route for the Synthesis of N,N-Dialkyl Formamidines Using Phenyl Chloroformate and N,N-Dialkyl Formamides. Tetrahedron, 69(44), 9353-9359.

- Gallard, H., & von Gunten, U. (2002). Chlorination of phenols: kinetics and formation of chloroform. Environmental Science & Technology, 36(5), 884–890.

- ResearchGate. (2025, August 7). 4-Chlorophenyl and 2,4,6-tribromophenyl chlorothionoformates: New dealkylating agents for tertiary amines.

- ResearchGate. (2015, April 7). Can we use chloroform instead of alcohol such as ethanol as solvent for aldol condensation?.

- Sigma-Aldrich. (n.d.). 4-Chlorophenyl chloroformate 98.

- Google Patents. (n.d.). CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol.

- Loba Chemie. (2015, April 9). PHENYL CHLOROFORMATE FOR SYNTHESIS MSDS.

- Matata, S. J. (2024). Impact of Temperature on the Rate of Chemical Reactions in Tanzania. European Journal of Physical Sciences, 7(1), 12-22.

- ResearchGate. (2025, August 7). Solving the Clogging Problem: Precipitate-Forming Reactions in Flow.

- PrepChem.com. (n.d.). Preparation of chloromethyl chloroformate.

- BLD Pharm. (n.d.). 20060-93-9|4-Chloro-3,5-dimethylphenyl chloroformate.

- Benchchem. (n.d.). Technical Support Center: Troubleshooting Multi-Step Organic Synthesis.

- National Center for Biotechnology Information. (n.d.). Chloroformates Acute Exposure Guideline Levels.

- PubChem. (n.d.). 4-Chlorophenyl chloroformate.

- ResearchGate. (2025, August 10). ChemInform Abstract: Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process.

- Wikipedia. (n.d.). Ethyl chloroformate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemicals.co.uk [chemicals.co.uk]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. Troubleshooting [chem.rochester.edu]

- 8. Chloroformate - Wikipedia [en.wikipedia.org]

- 9. fishersci.com [fishersci.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

Troubleshooting low reactivity of 3,5-dimethyl substituted chloroformates

Technical Support Center: 3,5-Dimethyl-Substituted Chloroformates

Topic: Troubleshooting Low Reactivity in Carbamate/Carbonate Synthesis Ticket ID: CHEM-SUP-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Meta" Deception

If you are experiencing sluggish reactivity with 3,5-dimethylphenyl chloroformate , you are likely attributing the problem to steric hindrance. This is a common misdiagnosis.

Unlike 2,6-dimethyl substitutions (which block the carbonyl), the 3,5-substitution pattern (meta-position) exerts minimal steric pressure on the reaction center. The root cause of your low reactivity is electronic deactivation . The two methyl groups are electron-donating (inductive effect, +I), which increases electron density at the carbonyl carbon, making it significantly less electrophilic than unsubstituted phenyl chloroformate or the highly reactive 4-nitrophenyl chloroformate.

This guide provides the protocols to overcome this electronic barrier using Nucleophilic Catalysis .

Module 1: Diagnostic & Mechanistic Insight

Q: Why is my reaction stalling despite using standard Schotten-Baumann conditions?

A: Your electrophile is "cold."

Standard acylation relies on the electrophilicity of the carbonyl carbon. In 3,5-dimethylphenyl chloroformate, the methyl groups push electron density into the aromatic ring, which stabilizes the phenoxide leaving group before it leaves and reduces the partial positive charge (

Comparative Reactivity Data:

| Chloroformate Substrate | Substituent Effect | Leaving Group pKa (Conjugate Acid) | Relative Reactivity |

| 4-Nitrophenyl | Electron Withdrawing (-M, -I) | 7.14 (Excellent) | High (Reacts < 1h) |

| Phenyl | Neutral | 9.95 (Standard) | Moderate |

| 3,5-Dimethylphenyl | Electron Donating (+I) | 10.15 (Poor) | Low (Stalls often) |

Note: A higher pKa of the leaving group (phenol) correlates with a harder-to-break C-O bond and a less reactive chloroformate.

Module 2: The "Rescue" Protocol (Nucleophilic Catalysis)

Directive: Do not rely on simple bases like Pyridine or Triethylamine alone. They are insufficiently nucleophilic to activate this specific deactivated chloroformate. You must use DMAP (4-Dimethylaminopyridine) to form a reactive intermediate.

The "Turbo-Charged" Acylation Protocol

Use this workflow for converting amines/alcohols to carbamates/carbonates using 3,5-dimethylphenyl chloroformate.

Reagents:

-

Substrate (Amine/Alcohol): 1.0 equiv

-

3,5-Dimethylphenyl chloroformate: 1.1 – 1.2 equiv

-

Base: Triethylamine (Et

N) or Diisopropylethylamine (DIPEA): 1.5 equiv -

Catalyst: DMAP: 0.1 – 0.2 equiv (Critical)

-

Solvent: Anhydrous DCM or THF (0.2 M concentration)

Step-by-Step Procedure:

-

The Setup: Flame-dry a round-bottom flask under Nitrogen/Argon. Moisture is the enemy; while your chloroformate is slow to react with your substrate, it will eventually hydrolyze with wet solvents.

-

Solvation: Dissolve the substrate and the auxiliary base (Et

N) in anhydrous DCM. -

Activation (The Fix): Add the DMAP before the chloroformate.

-

Addition: Cool to 0°C (to control exotherm, though likely mild). Add the 3,5-dimethylphenyl chloroformate dropwise.

-

The Push: Allow to warm to Room Temperature (RT).

-

Checkpoint: If TLC shows <50% conversion after 2 hours, heat to reflux (40°C for DCM, 66°C for THF). The electronic deactivation often raises the activation energy barrier, requiring thermal input.

-

-

Quench: Once complete, quench with saturated NH

Cl solution to destroy unreacted chloroformate.

Module 3: Visualizing the Solution

The following diagram illustrates why DMAP works where Pyridine fails. DMAP attacks the deactivated carbonyl to form a "super-electrophile" (N-acylpyridinium salt), which is then attacked by your nucleophile.[1]

Figure 1: The DMAP Catalytic Cycle. The catalyst bypasses the electronic deactivation of the 3,5-dimethyl substituted ring.

Module 4: Troubleshooting FAQs

Q: The reaction is done, but I can't separate the 3,5-dimethylphenol byproduct. It co-elutes with my product.

A: This is a common issue with lipophilic phenols.

-

The Wash Trick: 3,5-dimethylphenol is weakly acidic (pKa ~10.15). A standard bicarbonate wash (pH 8) will not deprotonate it efficiently.

-

Solution: Wash the organic layer with 1M NaOH or 1M KOH (if your product is base-stable). This converts the phenol into the water-soluble phenoxide (Ph-O

Na -

Alternative: If your product is base-sensitive, use column chromatography with a gradient of Hexane:EtOAc. The methyl groups make the phenol less polar than unsubstituted phenol, so it often elutes earlier.

Q: I see a new spot on TLC that isn't product or starting material. Is it decomposing?

A: It is likely the symmetric carbonate .

-

Cause: If moisture is present, water attacks the chloroformate to form the unstable carbonic acid, which decarboxylates to the phenol. The generated phenol then attacks another molecule of chloroformate (catalyzed by your base) to form Bis(3,5-dimethylphenyl) carbonate.

-

Prevention: Ensure solvents are anhydrous. Increase the equivalents of your amine/alcohol substrate relative to the chloroformate.

Q: Can I use Pyridine as the solvent to force the reaction?

A: You can, but it may not be enough. Pyridine is a weaker nucleophile than DMAP.[1] For deactivated electrophiles like 3,5-dimethylphenyl chloroformate, Pyridine acts primarily as a solvent/base, not an effective nucleophilic catalyst. If you must use Pyridine as solvent, still add 5 mol% DMAP to drive the kinetics.

References

-

Xu, S., et al. (2005). "The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study." Chemistry – A European Journal. (Validates the N-acylpyridinium mechanism for hindered/deactivated systems).

-

Liu, Z., et al. (2014).[2] "4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation." Organic Letters. (Demonstrates DMAP superiority in difficult acylations).

-

ChemicalBook. (2025). "3,5-Dimethylphenol Properties and pKa Data." (Confirming the pKa ~10.15 electronic deactivation).

-

BenchChem. (2025).[3] "Troubleshooting Low Yields in Acylation Reactions." (General troubleshooting for polymerization and hydrolysis side reactions).

Sources

Validation & Comparative

Quantifying the Release: A Comparative Guide to HPLC Detection of 4-Chloro-3,5-dimethylphenol (PCMX)

Executive Summary

Objective: To evaluate and compare high-performance liquid chromatography (HPLC) methodologies for the detection and quantification of 4-chloro-3,5-dimethylphenol (PCMX) when functioning as a leaving group or released moiety in drug development and stability studies.

Context: While PCMX is widely recognized as an antiseptic, in the context of medicinal chemistry and polymer science, it frequently serves as a phenolic leaving group in the hydrolysis of ester-based prodrugs or the degradation of antimicrobial polymers. Accurate detection of the released PCMX moiety is the critical metric for determining reaction kinetics, hydrolytic stability, and release profiles.

Verdict:

-

For Routine QC & Kinetics (µM range): RP-HPLC-UV is the superior choice due to cost-efficiency, robustness, and sufficient sensitivity for bulk release studies.

-

For Biological Matrices (nM range): LC-MS/MS is required to overcome matrix interference and achieve the necessary sensitivity for pharmacokinetic (PK) tracking of the released group.

Technical Background: The PCMX Moiety

Understanding the physicochemical behavior of PCMX is a prerequisite for selecting the correct detection mode.

-

Chemical Structure: Halogenated phenol (

).[1] -

Leaving Group Character: As a phenol (

), PCMX is a relatively poor leaving group compared to tosylates, but is commonly released via ester hydrolysis or carbonate cleavage in physiological conditions. -

Detection Challenges:

-

Peak Tailing: The phenolic hydroxyl group can interact with residual silanols on silica-based columns, causing tailing.

-

Matrix Interference: In biological media (plasma, cell lysate), endogenous phenols can co-elute.

-

Mechanistic Pathway: Hydrolytic Release

The following diagram illustrates the generic pathway where PCMX is released from a carrier molecule (e.g., a prodrug ester), necessitating the analytical method to distinguish between the Conjugate (Substrate) and the Free PCMX (Leaving Group) .

Figure 1: Mechanistic pathway of PCMX release. The analytical challenge lies in resolving the Free PCMX from the intact Conjugate.

Comparative Methodology: UV vs. MS/MS

This guide compares the two dominant industry standards: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

Method A: RP-HPLC-UV (The "Workhorse")

-